Azidoethyl-SS-ethylamine
Overview
Description
Azidoethyl-SS-ethylamine is a chemical compound known for its utility in click chemistry and as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It contains an azide group, which makes it highly reactive and suitable for various chemical reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mechanism of Action
Target of Action
Azidoethyl-SS-ethylamine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) and the strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions allow for the formation of a covalent bond between the Azide group in this compound and an Alkyne group in another molecule, facilitating the conjugation of antibodies with drugs in the synthesis of ADCs .
Result of Action
The result of this compound’s action is the formation of antibody-drug conjugates (ADCs) . These ADCs are designed to target specific cancer cells, thereby reducing the impact on healthy cells and potentially improving the efficacy of cancer treatments .
Action Environment
The action environment of this compound largely depends on the conditions under which the click chemistry reactions (CuAAc and SPAAC) occur . Factors such as temperature, pH, and the presence of copper ions can influence the efficiency of these reactions . Furthermore, the stability and efficacy of the resulting ADCs can be influenced by various biological factors in the patient’s body, including the presence of specific antigens on cancer cells and the patient’s overall health status.
Biochemical Analysis
Biochemical Properties
Azidoethyl-SS-ethylamine plays a crucial role in biochemical reactions as a cleavable linker in ADCs. It interacts with various biomolecules, including antibodies and cytotoxins, to form stable conjugates. The azide group in this compound allows it to undergo CuAAc with alkyne-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation .
Cellular Effects
This compound influences cellular processes by facilitating the targeted delivery of cytotoxic agents to cancer cells. The cleavable linker allows the release of the cytotoxin upon internalization by the target cell, leading to cell death. This targeted approach minimizes damage to healthy cells and enhances the therapeutic efficacy of ADCs. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by delivering cytotoxic agents directly to the target cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic agent. The azide group in this compound undergoes CuAAc with alkyne-containing molecules, forming a stable triazole linkage. This reaction is facilitated by copper ions, which act as a catalyst. The cleavable nature of the linker ensures that the cytotoxic agent is released only within the target cell, reducing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The cleavable linker is designed to be stable under physiological conditions but can be cleaved upon internalization by the target cell. Long-term studies have shown that this compound maintains its stability and efficacy over extended periods, making it a reliable component in ADCs. Degradation of the linker can occur over time, affecting the release of the cytotoxic agent and the overall efficacy of the ADC .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the ADCs containing this compound show targeted delivery of the cytotoxic agent with minimal toxicity to healthy tissues. At higher doses, toxic or adverse effects may be observed due to the increased release of the cytotoxic agent. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a cleavable linker in ADCs. It interacts with enzymes and cofactors involved in the bioconjugation process, including copper ions that catalyze the CuAAc reaction. The metabolic flux and metabolite levels can be affected by the presence of this compound, as it facilitates the formation of stable conjugates and the release of cytotoxic agents within target cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs. It interacts with transporters and binding proteins that facilitate its internalization by target cells. The localization and accumulation of this compound within specific tissues are influenced by the targeting properties of the ADC. This targeted distribution ensures that the cytotoxic agent is delivered specifically to the cancer cells, minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is determined by its role as a cleavable linker in ADCs. Upon internalization by the target cell, the linker directs the cytotoxic agent to specific compartments or organelles, where it exerts its effects. Targeting signals and post-translational modifications may influence the localization of this compound within the cell, ensuring the efficient release of the cytotoxic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azidoethyl-SS-ethylamine can be synthesized through a multi-step process involving the introduction of azide and thiol groups. The synthesis typically involves the following steps:
Formation of Azidoethyl Intermediate: The azidoethyl intermediate is prepared by reacting ethylene oxide with sodium azide under controlled conditions.
Introduction of Thiol Group: The thiol group is introduced by reacting the azidoethyl intermediate with a thiol-containing compound, such as cysteamine, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azidoethyl-SS-ethylamine undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC Reaction: Does not require a catalyst but uses strained alkynes like DBCO or BCN.
Major Products Formed
CuAAc Reaction: Forms 1,2,3-triazole derivatives.
SPAAC Reaction: Forms similar triazole derivatives but without the need for a copper catalyst
Scientific Research Applications
Azidoethyl-SS-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioconjugation techniques to label and modify proteins and other biological molecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Azidoethyl-SS-ethylalcohol: Similar in structure but contains an alcohol group instead of an amine group.
Azidoethyl-SS-ethylthiol: Contains a thiol group, making it more suitable for thiol-based bioconjugation reactions.
Uniqueness
Azidoethyl-SS-ethylamine is unique due to its combination of azide and thiol groups, which allows it to participate in a wide range of chemical reactions. Its cleavable nature makes it particularly useful in the synthesis of ADCs, where the linker can be selectively cleaved to release the drug payload .
Properties
IUPAC Name |
2-(2-azidoethyldisulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWTYKOHAVGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296848 | |
Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807512-40-8 | |
Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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